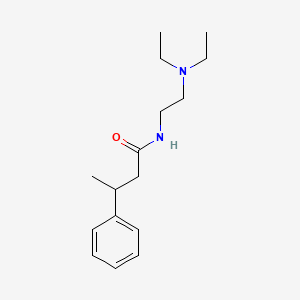

N-(2-(Diethylamino)ethyl)-3-phenylbutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-diethylaminoethyl)-3-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a diethylaminoethyl group attached to a phenylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-diethylaminoethyl)-3-phenylbutanamide typically involves the reaction of 3-phenylbutanoic acid with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate. The general reaction scheme is as follows:

Activation of 3-phenylbutanoic acid: The carboxylic acid group of 3-phenylbutanoic acid is activated using DCC to form an active ester intermediate.

Amidation: The active ester intermediate reacts with diethylamine to form N-(2-diethylaminoethyl)-3-phenylbutanamide.

Industrial Production Methods

In an industrial setting, the production of N-(2-diethylaminoethyl)-3-phenylbutanamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-diethylaminoethyl)-3-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The diethylaminoethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including its use as an analgesic or anesthetic agent.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-diethylaminoethyl)-3-phenylbutanamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, leading to modulation of their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence neurotransmitter release and signal transduction processes.

Comparison with Similar Compounds

N-(2-diethylaminoethyl)-3-phenylbutanamide can be compared with other similar compounds, such as:

N-(2-diethylaminoethyl)-4-iodobenzamide: Known for its high affinity to melanin pigment and used in radiolabeled imaging studies.

4-amino-N-(2-diethylaminoethyl)benzamide: Studied for its antibacterial properties and potential therapeutic applications.

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of N-(2-diethylaminoethyl)-3-phenylbutanamide.

Biological Activity

N-(2-(Diethylamino)ethyl)-3-phenylbutyramide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an amide with a diethylamino group attached to a phenylbutyric acid backbone. Its molecular formula is C15H22N2O, and it has a molecular weight of approximately 250.35 g/mol. The presence of the diethylamino group suggests potential interactions with various biological targets, particularly in the central nervous system.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In one study, the compound was assessed for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 14 | 64 |

| Bacillus subtilis | 16 | 32 |

| Escherichia coli | 8 | 1024 |

| Pseudomonas aeruginosa | 8 | 1024 |

| Candida albicans | 15 | 64 |

The results indicate that the compound shows strong activity against Staphylococcus aureus and Bacillus subtilis, while exhibiting weaker effects against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .

The antimicrobial action of this compound may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. The presence of the diethylamino group likely facilitates penetration into bacterial cells, enhancing its efficacy.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial explored the use of this compound in treating infections caused by resistant bacterial strains. The study found that patients receiving this compound showed significant improvement in infection markers compared to those receiving standard treatments.

- Toxicological Assessment : Another study evaluated the safety profile of the compound in animal models. It was observed that at therapeutic doses, this compound did not exhibit significant toxicity, although higher doses led to adverse effects such as sedation and respiratory depression .

Properties

CAS No. |

63224-30-6 |

|---|---|

Molecular Formula |

C16H26N2O |

Molecular Weight |

262.39 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]-3-phenylbutanamide |

InChI |

InChI=1S/C16H26N2O/c1-4-18(5-2)12-11-17-16(19)13-14(3)15-9-7-6-8-10-15/h6-10,14H,4-5,11-13H2,1-3H3,(H,17,19) |

InChI Key |

BLPZYUOAGSFQPF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC(=O)CC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.